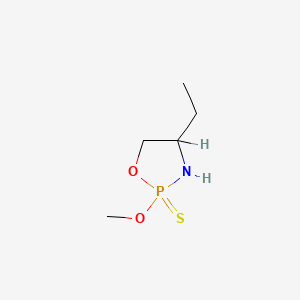
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide is a heterocyclic organophosphorus compound. It is known for its insecticidal properties and has been studied for its potential applications in agriculture and pest control. The compound contains a five-membered ring with phosphorus, nitrogen, and sulfur atoms, making it a unique structure in the field of organophosphorus chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide can be synthesized through a multi-step process. One common method involves the reaction of 2-aminobutanol with concentrated sulfuric acid to form 2-aminobutyl sulfate. This intermediate is then reacted with phosphorus trichloride and methanol to form the desired oxazaphospholidine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted oxazaphospholidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide has been extensively studied for its insecticidal properties. It has shown significant activity against various insect pests, making it a potential candidate for use in agricultural pest control. Additionally, the compound’s unique structure has made it a subject of interest in the field of organophosphorus chemistry, where it is used to study the effects of heteroatoms on chemical reactivity and biological activity .
Wirkmechanismus
The insecticidal activity of 1,3,2-oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide is believed to be due to its ability to inhibit acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death of the insect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxathiaphospholanes: These compounds contain sulfur and phosphorus atoms in a five-membered ring and have shown insecticidal activity similar to oxazaphospholidines.
Thiazaphospholidines: These compounds contain nitrogen and sulfur atoms in a five-membered ring and have demonstrated higher insecticidal activity compared to oxazaphospholidines.
Uniqueness
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide is unique due to its specific substitution pattern and the presence of both methoxy and ethyl groups.
Eigenschaften
CAS-Nummer |
78536-60-4 |
|---|---|
Molekularformel |
C5H12NO2PS |
Molekulargewicht |
181.20 g/mol |
IUPAC-Name |
4-ethyl-2-methoxy-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |
InChI |
InChI=1S/C5H12NO2PS/c1-3-5-4-8-9(10,6-5)7-2/h5H,3-4H2,1-2H3,(H,6,10) |
InChI-Schlüssel |
KYBYXYZYGLAFAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1COP(=S)(N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


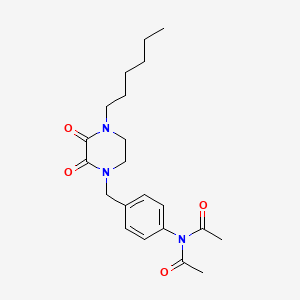
![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)
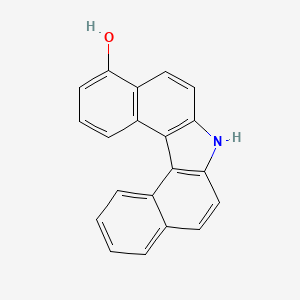
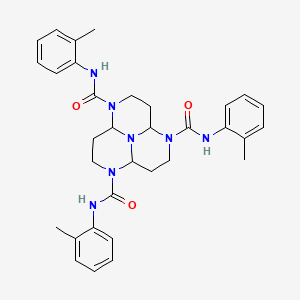

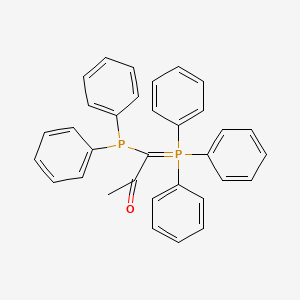
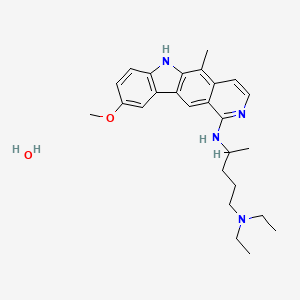

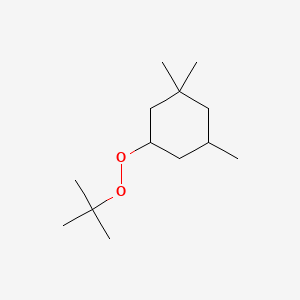


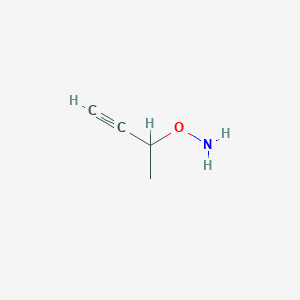
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
